2,6-Dichloro-4-methylphenol

Description

The exact mass of the compound 2,6-Dichloro-4-methylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407750. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,6-Dichloro-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEOEPYIBGTLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062415 | |

| Record name | 2,6-Dichloro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-12-4 | |

| Record name | 2,6-Dichloro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichloro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIP3UF5E7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Compound Identification and Core Characteristics

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-methylphenol

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core chemical properties of 2,6-dichloro-4-methylphenol. This guide is structured to provide not just data, but a deeper understanding of the causality behind its chemical behavior, empowering its effective application in research and synthesis.

2,6-Dichloro-4-methylphenol, also known as 2,6-dichloro-p-cresol, is a substituted phenol that serves as a critical intermediate in various organic syntheses.[1] Its unique structural arrangement, featuring a hydroxyl group, a methyl group, and two chlorine atoms on the aromatic ring, dictates its distinct chemical personality and utility.

Key Identifiers:

-

CAS Number: 2432-12-4[2]

-

Molecular Formula: C₇H₆Cl₂O[3]

-

Molecular Weight: 177.03 g/mol [4]

-

Appearance: Typically a white to light yellow crystalline powder.[1]

The crystalline nature of this compound is indicative of its purity, a crucial factor for its successful use in subsequent chemical transformations.

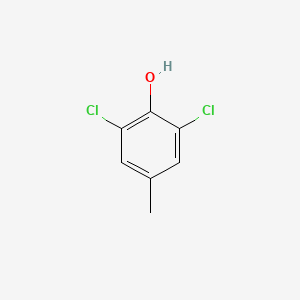

Chemical Structure Visualization

The spatial arrangement of the functional groups on the phenol ring is fundamental to its reactivity. The hydroxyl group is a powerful activating group, while the chlorine atoms are deactivating but ortho, para-directing. The methyl group is also an activating group.

Caption: Chemical structure of 2,6-Dichloro-4-methylphenol.

Physicochemical Properties

A quantitative understanding of the physical properties of 2,6-dichloro-4-methylphenol is essential for its handling, purification, and use in reactions.

| Property | Value | Source |

| Melting Point | 39 °C | [4][5] |

| Boiling Point | 231 °C | [4] |

| Density | 1.382 g/cm³ | [4] |

| Flash Point | 34 °C | [4] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |

| Solubility | Expected to be more soluble in organic solvents than in water.[6] The presence of the hydroxyl group may contribute to some solubility in polar solvents.[6] | [6] |

The acidity of the phenolic hydroxyl group is enhanced by the presence of the electron-withdrawing chlorine atoms.[7] This increased acidity is a key factor in its reactivity.

Synthesis and Manufacturing

The primary industrial synthesis of 2,6-dichloro-4-methylphenol involves the direct chlorination of 4-methylphenol (p-cresol).[7] This is an electrophilic aromatic substitution reaction where the electron-rich phenol ring is attacked by a chloronium ion (Cl⁺).[7]

Synthetic Pathway Overview

Caption: General synthesis pathway for 2,6-dichloro-4-methylphenol.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized representation based on established chemical principles for the chlorination of phenols.

Materials:

-

4-methylphenol (p-cresol)

-

A suitable solvent (e.g., a chlorinated hydrocarbon or acetic acid)

-

Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride)[7]

-

Sodium bisulfite solution[8]

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-methylphenol in the chosen solvent in a three-necked flask equipped with a stirrer, a gas inlet (if using chlorine gas), and a condenser.

-

Catalyst Addition: Add the Lewis acid catalyst to the solution and stir.

-

Chlorination: Slowly introduce the chlorinating agent to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture and quench it by slowly adding it to a stirred solution of sodium bisulfite to neutralize any remaining chlorinating agent.[8]

-

Workup: Acidify the mixture with hydrochloric acid and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Reactivity and Applications in Drug Development

The chemical reactivity of 2,6-dichloro-4-methylphenol is centered around its phenolic hydroxyl group and the activated aromatic ring. This makes it a valuable building block in organic synthesis.[1]

-

Precursor for Agrochemicals: It is a key intermediate in the synthesis of the fungicide Tolclofos-methyl.[4][9]

-

Pharmaceutical and Dye Manufacturing: The compound serves as a starting material for various dyes, pigments, and some pharmaceutical agents.[1][7]

-

Antioxidant Production: Derivatives of substituted phenols like p-cresol are used to produce antioxidants such as butylated hydroxytoluene (BHT).[10]

The rigid and substituted aromatic core of 2,6-dichloro-4-methylphenol is a useful scaffold for creating more complex molecules, including triazoles and aminophenols.[7] These transformations often utilize the reactivity of the phenolic hydroxyl group.[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,6-dichloro-4-methylphenol.

-

¹H NMR and ¹³C NMR: Data is available and can be found in spectral databases.[3]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides fragmentation patterns for this compound.[3]

-

Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the hydroxyl group and the substituted aromatic ring.[3]

Safety and Handling

2,6-Dichloro-4-methylphenol is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12][13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.[11][12][13][14]

References

-

The Chemical Profile of 2,6-Dichloro-4-methylphenol: Properties and Manufacturing Insights. (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD. Link

-

Synthesis of 2,6-dichloro-4-methylphenol. PrepChem.com. 15

-

High Purity 2,6-Dichloro-4-methylphenol: Synthesis, Applications, and Industrial Significance. (n.d.). 9

-

Process for preparation of 2,6-dichloro- 4-methylphenol. (1977). Google Patents. 16

-

2,6-Dichloro-4-methylphenol. (n.d.). PubChem. 3

-

2,6-Dichloro-4-methylphenol. (n.d.). Benchchem. 7

-

Praparation of 2,6-dichloro-4-methylphenol. (1978). Google Patents. 8

-

2,6-Dichloro-4-methylphenol: A Fundamental Building Block in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 1

-

2,6-Dichloro-4-methylphenol. (2024). ChemicalBook. 2

-

2,6-Dichloro-4-methylphenol Formula. (n.d.). ECHEMI. 4

-

SAFETY DATA SHEET. (2025). Fisher Scientific. 14

-

SAFETY DATA SHEET. (2025). Fisher Scientific. 12

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. 11

-

2,6-Dichloro-4-methylphenol - Safety Data Sheet. (2024). ChemicalBook. 13

-

2,6-dichloro-4-methylphenol. (n.d.). Stenutz. 5

-

Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents. (n.d.). Benchchem. 6

-

p-Cresol. (n.d.). Wikipedia. 10

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Dichloro-4-methylphenol | 2432-12-4 [chemicalbook.com]

- 3. 2,6-Dichloro-4-methylphenol | C7H6Cl2O | CID 17077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2,6-dichloro-4-methylphenol [stenutz.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. JPS5379830A - Praparation of 2,6-dichloro-4-methylphenol - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. p-Cresol - Wikipedia [en.wikipedia.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. prepchem.com [prepchem.com]

- 16. JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dichloro-4-methylphenol (CAS: 2432-12-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chlorinated Phenol

2,6-Dichloro-4-methylphenol, a seemingly unassuming crystalline solid, holds a significant position as a versatile intermediate in the landscape of organic synthesis. Its strategic placement of chlorine atoms and a methyl group on a phenolic ring bestows upon it a unique reactivity profile, making it a crucial building block in various sectors, most notably in the agrochemical industry. This guide, designed for the discerning researcher and development scientist, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its fundamental physicochemical properties, dissect its synthesis and reactivity with mechanistic clarity, and explore its analytical characterization in detail. Furthermore, this document will illuminate its established applications and touch upon its toxicological profile and environmental considerations, offering a holistic understanding for those working with or considering this important chemical entity.

Section 1: Core Molecular and Physical Characteristics

2,6-Dichloro-4-methylphenol, also known as 2,6-dichloro-p-cresol, is a white to light yellow crystalline powder.[1][2] Its fundamental properties are pivotal for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 2432-12-4 | [3] |

| Molecular Formula | C₇H₆Cl₂O | [3] |

| Molecular Weight | 177.03 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 39 °C | [3] |

| Boiling Point | 231 °C (estimated) | [3] |

| Density | 1.382 g/cm³ (estimated) | [3] |

| Water Solubility | 283.3 mg/L at 25 °C | [3] |

| pKa | 7.34 ± 0.23 (Predicted) | [3] |

Section 2: Synthesis and Mechanistic Insights

The primary industrial route to 2,6-dichloro-4-methylphenol is the direct chlorination of 4-methylphenol (p-cresol). This reaction is a classic example of electrophilic aromatic substitution, where the hydroxyl and methyl groups of the starting material direct the incoming electrophile.

Dominant Synthetic Pathway: Electrophilic Chlorination of p-Cresol

The synthesis of 2,6-dichloro-4-methylphenol is most commonly achieved through the electrophilic aromatic substitution of 4-methylphenol (p-cresol) with a chlorinating agent.[4] The hydroxyl group is a potent activating group and, along with the methyl group, directs the incoming chlorine atoms to the positions ortho to the hydroxyl group.[5]

A two-step chlorination process can offer a more controlled approach.[4] Initially, 4-methylphenol is treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, often in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃), to selectively produce 2-chloro-4-methylphenol.[4] The subsequent chlorination under slightly more forcing conditions yields the desired 2,6-dichloro-4-methylphenol.[4]

Caption: Synthetic pathway from p-cresol to 2,6-dichloro-4-methylphenol.

Mechanistic Dissection of p-Cresol Chlorination

The chlorination of p-cresol proceeds via a well-understood electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: In the presence of a Lewis acid catalyst like FeCl₃, the chlorine molecule is polarized, generating a highly electrophilic chloronium ion (Cl⁺) species.[6]

-

Nucleophilic Attack: The electron-rich aromatic ring of p-cresol acts as a nucleophile, attacking the chloronium ion. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][6]

-

Deprotonation and Aromatization: A weak base, such as the [FeCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and regenerates the catalyst, yielding the chlorinated phenol.[6]

Caption: Mechanism of electrophilic chlorination of p-cresol.

Section 3: Chemical Reactivity and Applications

The reactivity of 2,6-dichloro-4-methylphenol is primarily centered around the phenolic hydroxyl group and the potential for further substitution on the aromatic ring, although the latter is sterically hindered and electronically deactivated.

Key Reactions

The most significant reaction of 2,6-dichloro-4-methylphenol is its use as a precursor in the synthesis of the fungicide Tolclofos-methyl.[1] This involves the reaction of the phenoxide, formed by deprotonation of the hydroxyl group, with a suitable phosphorus-containing electrophile. Tolclofos-methyl is an organic thiophosphate where the hydrogen of the hydroxyl group of 2,6-dichloro-4-methylphenol is replaced by a dimethoxyphosphorothioyl group.[7]

Applications in Agrochemicals and Beyond

-

Fungicide Intermediate: The primary and most well-documented application of 2,6-dichloro-4-methylphenol is as a key intermediate in the manufacture of the fungicide Tolclofos-methyl (commercial name: Rizolex).[1][7][8] Tolclofos-methyl is effective against soil-borne diseases caused by various fungi.[7]

-

Potential in Pharmaceuticals and Fine Chemicals: The structural motif of a substituted phenol is prevalent in many biologically active molecules. While specific large-scale pharmaceutical applications of 2,6-dichloro-4-methylphenol are not widely reported, chlorinated phenols, in general, are used as antiseptics, disinfectants, and intermediates in drug synthesis.[9][10][11] The unique substitution pattern of 2,6-dichloro-4-methylphenol makes it a candidate for further derivatization in the exploration of new bioactive compounds.[1]

Section 4: Analytical Characterization

Accurate characterization of 2,6-dichloro-4-methylphenol is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple. The methyl protons typically appear as a singlet around 2.3 ppm. The two aromatic protons are equivalent and appear as a singlet in the aromatic region, typically around 7.0-7.3 ppm. The phenolic proton will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the four unique aromatic carbons, and the carbon bearing the hydroxyl group.[12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching and bending frequencies for the methyl and aromatic protons will also be present, along with C-O and C-Cl stretching vibrations in the fingerprint region.[3]

-

Mass Spectrometry (MS): In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 176, with a characteristic isotopic pattern [M+2]⁺ at m/z 178 due to the presence of two chlorine atoms.[3] Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the C-C bond adjacent to the aromatic ring.[2][3] The base peak is often observed at m/z 141.[3]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the separation and quantification of 2,6-dichloro-4-methylphenol.

This protocol provides a general framework for the analysis of chlorophenols, which can be optimized for 2,6-dichloro-4-methylphenol.

-

Objective: To separate and quantify 2,6-dichloro-4-methylphenol in a sample matrix.

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid for peak shape improvement) is commonly used. A typical gradient might start at 50:50 (acetonitrile:water) and increase to 90:10 over 15-20 minutes.[4][13]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at approximately 280-292 nm.[8]

-

Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.[14] For complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up and pre-concentration.[15]

Caption: General workflow for HPLC analysis of 2,6-dichloro-4-methylphenol.

GC-MS provides excellent sensitivity and selectivity for the analysis of volatile compounds like 2,6-dichloro-4-methylphenol.

-

Objective: To identify and quantify 2,6-dichloro-4-methylphenol, particularly at trace levels.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[16]

-

-

Carrier Gas: Helium at a constant flow rate of approximately 1-1.5 mL/min.[16]

-

Injector: Splitless injection at 250 °C.[16]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.[16]

-

-

Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 176, 178, 141) is recommended for enhanced sensitivity and specificity.[16]

-

Sample Preparation: Samples are typically extracted with an organic solvent (e.g., dichloromethane or hexane) and may require derivatization (e.g., acetylation) to improve volatility and chromatographic performance, although direct analysis is also possible.[13]

Section 5: Safety, Toxicology, and Environmental Profile

Hazard Identification and Safe Handling

2,6-Dichloro-4-methylphenol is classified as a hazardous substance.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[17]

-

Avoid contact with skin, eyes, and clothing.[17]

-

In case of contact, wash the affected area thoroughly with water. Seek immediate medical attention for eye contact or ingestion.[17]

-

Toxicological Data

Environmental Fate

2,6-Dichloro-4-methylphenol can enter the environment as a transformation product of pesticides like Tolclofos-methyl.[3] Like other chlorophenols, its environmental persistence is influenced by factors such as microbial degradation, photolysis, and sorption to soil and sediment.[20][21][22] Biodegradation can occur under both aerobic and anaerobic conditions, with the rate being dependent on environmental factors like temperature and the presence of adapted microbial communities.[20][22]

Section 6: Conclusion and Future Outlook

2,6-Dichloro-4-methylphenol stands as a testament to the utility of halogenated phenols in modern organic synthesis. Its straightforward and scalable synthesis, coupled with its defined reactivity, has solidified its role as a key intermediate in the agrochemical sector. The analytical methodologies for its characterization are well-established, providing the necessary tools for quality assurance and research.

Looking forward, the exploration of 2,6-dichloro-4-methylphenol and its derivatives in the realms of medicinal chemistry and materials science presents an intriguing avenue for future research. The unique electronic and steric properties conferred by its substitution pattern may be leveraged to design novel molecules with tailored biological activities or material properties. As with all chemical entities, a thorough understanding of its toxicological and environmental profile is paramount to ensure its responsible and sustainable application. This guide serves as a foundational resource for scientists and researchers, enabling a deeper understanding and facilitating further innovation with this versatile chemical building block.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,6-Dichloro-4-methylphenol: A Fundamental Building Block in Organic Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

- Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.

-

West, J. (n.d.). Electrophilic Aromatic Substitution. Jack Westin. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022). Phenol, 2,4-dichloro-: Evaluation statement. Retrieved from [Link]

-

PubChem. (n.d.). Tolclofos-methyl. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5671-5674.

- Inam-ul-Haque, & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-202.

-

PubChem. (n.d.). 2,6-Dichloro-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. [Link]

- Olaniran, A. O., & Igbinosa, E. O. (2011). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. African Journal of Biotechnology, 10(35), 6668-6680.

-

Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Retrieved from [Link]

-

Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

-

Slideshare. (n.d.). Pharmaceutical applications of phenol and their derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Chemical Profile of 2,6-Dichloro-4-methylphenol: Properties and Manufacturing Insights. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Ladislao, L., & Galil, N. I. (2006). Effect of Environmental Factors on the Degradation of 2,6-Dichlorophenol in Soil. Water, Air, and Soil Pollution, 171(1-4), 227-238.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Al-Zoubi, W., Al-Jaber, H., & Al-Hamarsheh, E. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(11), 3126.

-

ZDHC Foundation. (n.d.). Chlorophenols. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

- Bukowska, B., & Michałowicz, J. (2014). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 11(6), 6441–6479.

- Chalmers, J. M. (2011). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.

- Al-Zoubi, W. M., & Al-Jaber, H. I. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(19), 6296.

-

Agilent Technologies. (n.d.). Analysis of Nonylphenol and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

- Bedia, J. (2017). Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products.

-

Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

- Santhakumari, S., et al. (2018). In vitro and in vivo effect of 2,6-Di-tert-butyl-4-methylphenol as an antibiofilm agent against quorum sensing mediated biofilm formation of Vibrio spp.

-

ResearchGate. (2020). In vitro and in vivo effect of 2,6-Di- tert -butyl-4-methylphenol as an antibiofilm agent against quorum sensing mediated biofilm formation of Vibrio spp. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,6-Dichloro-4-methylphenol: A Fundamental Building Block in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of 1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1hPyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2,6-dimethylphenol. National Institute of Standards and Technology. Retrieved from [Link]

-

Harper, T. (2024, January 19). How to Interpret Infrared Spectra | Organic Chemistry Lab Techniques [Video]. YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2,6-Dichloro-4-methylphenol | C7H6Cl2O | CID 17077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. ugto.mx [ugto.mx]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. jackwestin.com [jackwestin.com]

- 15. agilent.com [agilent.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. p2infohouse.org [p2infohouse.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pjoes.com [pjoes.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dichloro-4-methylphenol from p-Cresol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,6-dichloro-4-methylphenol, a pivotal chemical intermediate, from its precursor, p-cresol. The document is structured to serve researchers, scientists, and professionals in drug development and fine chemical manufacturing. We will dissect the underlying electrophilic aromatic substitution mechanism, present a detailed, field-proven experimental protocol, and analyze the critical parameters that govern reaction yield and selectivity. The guide emphasizes the causality behind experimental choices, incorporates stringent safety protocols, and is grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Introduction: The Significance of 2,6-Dichloro-4-methylphenol

2,6-Dichloro-4-methylphenol (CAS No. 2432-12-4) is a halogenated phenol derivative of significant industrial value.[1] Typically appearing as a white to light yellow crystalline powder, its molecular structure is a cornerstone for the synthesis of more complex molecules.[1][2] Its most prominent application is as a key precursor in the production of the agricultural fungicide Tolclofos-methyl.[1][3] Beyond agrochemicals, its reactive sites—the phenolic hydroxyl group and the ortho-positioned chlorine atoms—make it a versatile building block in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[1][4]

The synthesis of this compound is primarily achieved through the direct chlorination of 4-methylphenol (p-cresol), an approach that leverages the principles of electrophilic aromatic substitution. This guide offers a comprehensive examination of this transformation, providing the scientific community with a robust framework for its efficient and safe execution.

Reaction Mechanism and Scientific Rationale

The conversion of p-cresol to 2,6-dichloro-4-methylphenol is a classic example of an electrophilic aromatic substitution reaction. The phenolic ring, activated by both the hydroxyl (-OH) and methyl (-CH₃) groups, is highly susceptible to attack by an electrophile, in this case, a chloronium ion (Cl⁺) or a polarized chlorine source.[4]

Directing Effects and Regioselectivity

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the p-cresol ring.

-

Hydroxyl Group (-OH): A powerful activating and ortho, para-directing group.

-

Methyl Group (-CH₃): A moderately activating and ortho, para-directing group.

Since the para position is occupied by the methyl group, electrophilic attack is directed to the ortho positions relative to the strongly activating hydroxyl group. This inherent electronic preference is the primary reason for the high selectivity of chlorination at the C2 and C6 positions. The reaction proceeds sequentially, first forming a 2-chloro-4-methylphenol intermediate before a second chlorination yields the final 2,6-dichloro-4-methylphenol product.[4]

Chlorinating Agents and Catalysis

The choice of chlorinating agent is a critical process variable.

-

Chlorine Gas (Cl₂): Commonly used in industrial settings for its high reactivity and cost-effectiveness. However, its high toxicity and corrosive nature necessitate specialized handling equipment and stringent safety protocols.[5][6][7][8]

-

Sulfuryl Chloride (SO₂Cl₂): A liquid alternative to chlorine gas that is often easier to handle in a laboratory setting. It can provide excellent yields and selectivity, sometimes in the presence of a catalyst.[4][9][10]

-

N-Chlorosuccinimide (NCS): A solid-phase chlorinating agent that is milder and safer to handle, often used in smaller-scale syntheses where selectivity is paramount.

While the activated nature of the phenol ring can allow the reaction to proceed without a catalyst, a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can be employed to polarize the Cl-Cl bond, generating a more potent electrophile and increasing the reaction rate.[4]

Diagram of the Reaction Mechanism

Caption: Sequential electrophilic chlorination of p-cresol.

In-Depth Experimental Protocol

This protocol details a laboratory-scale synthesis using sulfuryl chloride, a common and relatively manageable chlorinating agent. All operations must be conducted within a certified chemical fume hood.

Materials and Equipment

| Reagents & Materials | Grade | Equipment |

| p-Cresol (4-methylphenol) | Reagent Grade, ≥99% | 500 mL Three-neck round-bottom flask |

| Sulfuryl Chloride (SO₂Cl₂) | Reagent Grade, ≥99% | Mechanical stirrer with paddle |

| Dichloromethane (DCM) | ACS Grade, anhydrous | Reflux condenser with gas outlet/scrubber |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | 125 mL Addition funnel |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Heating mantle with temperature controller |

| Hydrochloric Acid (HCl) | 1 M solution | Rotary evaporator |

| Deionized Water | Standard laboratory glassware |

Critical Safety Precautions

-

p-Cresol: Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[11] Handle with chemical-resistant gloves, safety goggles, and a lab coat.

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. It is lachrymatory and causes severe burns upon contact. All transfers must be performed in the fume hood.

-

Dichloromethane: A volatile organic compound (VOC) and a suspected carcinogen. Minimize inhalation and skin contact.

-

Reaction Hazards: The reaction is exothermic and releases hydrogen chloride (HCl) gas. Ensure the apparatus is properly vented to a scrubber (e.g., a beaker with NaOH solution).

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber, and a 125 mL pressure-equalizing addition funnel. Ensure the system is dry and purged with an inert gas like nitrogen.

-

Reagent Preparation: In the flask, dissolve p-cresol (e.g., 21.6 g, 0.2 mol) in 200 mL of anhydrous dichloromethane. Begin stirring to ensure complete dissolution.

-

Controlled Addition: Charge the addition funnel with sulfuryl chloride (e.g., 56.7 g, 34 mL, 0.42 mol). Add the sulfuryl chloride dropwise to the stirring p-cresol solution over a period of 60-90 minutes. Maintain the reaction temperature between 20-25°C using a water bath if necessary to manage the exotherm.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, slowly and carefully add 100 mL of cold deionized water to the flask to quench the reaction and hydrolyze any remaining sulfuryl chloride.

-

Work-up & Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution (caution: gas evolution), and finally 100 mL of brine.

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether to yield the pure 2,6-dichloro-4-methylphenol.[12]

-

Characterization: Confirm the product's identity and purity via melting point analysis, ¹H NMR, ¹³C NMR, and GC-MS. The pure product should be a white to light yellow solid.

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 2,6-dichloro-4-methylphenol.

Process Optimization and Data

The success of the synthesis hinges on the careful control of several parameters. The following table summarizes key variables and their typical values, providing a baseline for process optimization.

| Parameter | Value / Condition | Rationale / Impact on Process |

| Reactant Ratio | p-cresol : SO₂Cl₂ (1 : 2.1) | A slight excess of the chlorinating agent ensures complete dichlorination. A large excess can lead to unwanted byproducts. |

| Temperature | 20-25°C | Controls reaction rate and minimizes side reactions. Higher temperatures can decrease selectivity. |

| Solvent | Dichloromethane | Provides a suitable medium for the reactants and helps dissipate heat. Choice of solvent can influence reaction selectivity.[10] |

| Addition Time | 60-90 minutes | Slow, controlled addition is crucial to manage the exothermic nature of the reaction and maintain temperature. |

| Reaction Time | 3-5 hours | Sufficient time must be allowed for the second chlorination step to go to completion. |

| Expected Yield | 80-90% | Represents a typical outcome for this laboratory-scale procedure after purification. |

Conclusion

The synthesis of 2,6-dichloro-4-methylphenol from p-cresol is a well-established and highly efficient process rooted in the fundamental principles of electrophilic aromatic substitution. By carefully controlling reaction parameters such as stoichiometry, temperature, and reagent addition rates, high yields of the desired product can be reliably achieved. This guide provides a robust and scientifically-grounded framework, from mechanistic understanding to a detailed experimental protocol, intended to empower researchers in the fields of organic synthesis and materials development. Adherence to the outlined safety procedures is paramount for the successful and responsible execution of this synthesis.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 2,6-Dichloro-4-methylphenol: A Fundamental Building Block in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.

- Higuchi, T., & Hussain, A. (1967). Mechanism of chlorination of cresol by chloramine-T. Mediation by dichloramine-T. Journal of the Chemical Society B: Physical Organic, 549-552. [URL: https://doi.org/10.1039/J29670000549]

- Journal of the Chemical Society B: Physical Organic. (1967). Mechanism of chlorination of cresol by chloramine- T . Mediation by dichloramine- T. RSC Publishing. [URL: https://doi.org/10.1039/J29670000549]

- Wang, L., et al. (2017). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV-fBxud4LxrxXSDZD8Ie-MMYiNNw33dtGIeXD5QqoTW3i_c97XfLyzBqsyRdWwEi2pB3fqLj-IqX6JKEBM6Q26RZswr4xONkTGuo6uhMxHonsPKm8FW7DSYihv6fmtQ2OAD5N_LgmXi4SPQW3PUNAJLzica89NGQ=]

- Wikipedia. p-Chlorocresol. [URL: https://en.wikipedia.org/wiki/P-Chlorocresol]

- Google Patents. (1978). Praparation of 2,6-dichloro-4-methylphenol. JPS5379830A. [URL: https://patents.google.

- Filo. (2025). Mechanism for p-chlorotoluene + NaOH (300 °C, high pressure) → two cresol. [URL: https://www.filo.cn/learn-en/smart-solutions/mechanism-for-p-chlorotoluene-naoh-300-c-high-pressure-two-cresols_557551]

- ResearchGate. (2017). Scope for the chlorination of phenols, naphthols, and phenol ethers. [URL: https://www.researchgate.net/figure/Scheme-2-Scope-for-the-chlorination-of-phenols-naphthols-and-phenol-ethers-by-using-the_fig2_320302220]

- PrepChem.com. Synthesis of 2,6-dichloro-4-methylphenol. [URL: https://www.prepchem.com/synthesis-of-2-6-dichloro-4-methylphenol]

- CORE. (2021). Development of efficient and selective processes for the synthesis of commercially important chlorinated phenols. [URL: https://core.ac.uk/display/334548483]

- Wang, Q., et al. (2017). Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09939h]

- PubMed. (2008). Effects of pH on the Chlorination Process of Phenols in Drinking Water. [URL: https://pubmed.ncbi.nlm.nih.gov/19253625/]

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Profile of 2,6-Dichloro-4-methylphenol: Properties and Manufacturing Insights. [URL: https://www.inno-pharmchem.com/the-chemical-profile-of-2-6-dichloro-4-methylphenol-properties-and-manufacturing-insights]

- Organic Syntheses. 2,6-dichlorophenol. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0263]

- Liu, Y., et al. (2014). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Catalysis Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Wdcnl7HwLJHM7w4C7Z7jV_ayka7_yBLHbNmOdXotu80PaUAGBeqcYZOhlQYtiJD2m1DwgpJdIYw9YE2W6RcrQmBf4EsuM12FsTO__fHYR7h7BAj51bXjhUS5Kr0JJobIFwTryg==]

- ResearchGate. (2025). On the para-selective chlorination of ortho-cresol. [URL: https://www.researchgate.

- Benchchem. 2,6-Dichloro-4-methylphenol. [URL: https://www.benchchem.com/product/b1210815]

- NINGBO INNO PHARMCHEM CO.,LTD. High Purity 2,6-Dichloro-4-methylphenol: Synthesis, Applications, and Industrial Significance. [URL: https://www.inno-pharmchem.

- PubChem. 2,6-Dichloro-4-methylphenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17077]

- Google Patents. (1977). Process for preparation of 2,6-dichloro- 4-methylphenol. JPS5227734A. [URL: https://patents.google.

- Synerzine. (2020). SAFETY DATA SHEET p-Cresol. [URL: https://www.synerzine.com/sds/FL/W0149_p-Cresol.pdf]

- Guidechem. 2,4-DICHLORO-6-METHYLPHENOL 1570-65-6 wiki. [URL: https://www.guidechem.com/wiki/2,4-dichloro-6-methylphenol-cas-1570-65-6.html]

- ChemicalBook. (2024). 2,6-Dichloro-4-methylphenol. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4274293.htm]

- USA BlueBook. (2019). Handling Chlorine Safely. [URL: https://www.usabluebook.com/images/product/documents/handling-chlorine-safely.pdf]

- CCOHS. Chlorine. [URL: https://www.ccohs.ca/oshanswers/chemicals/chem_profiles/chlorine.html]

- Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5745]

- Toll Gas & Welding Supply. What safety measures should be taken when handling chlorine gas? [URL: https://tollgas.com/blog/what-safety-measures-should-be-taken-when-handling-chlorine-gas/]

- Washington State Department of Health. (2010). How to handle chlorine gas safely. [URL: https://doh.wa.gov/sites/default/files/legacy/Documents/Pubs//331-163.pdf]

- Tanaś, K. S., et al. (2019). Gut neurotoxin p-cresol induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6651408/]

- Google Patents. (2014). Method for separation and purification of p-cresol. CN104058936A. [URL: https://patents.google.

- Zhang, W., et al. (2024). Reductive dechlorination of 2,4-dichlorophenol by using MWCNTs-Pd/Fe nanocomposites prepared in the presence of ultrasonic irradiation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10999015/]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. njuajif.org [njuajif.org]

- 6. CCOHS: Chlorine [ccohs.ca]

- 7. tollgas.com [tollgas.com]

- 8. doh.wa.gov [doh.wa.gov]

- 9. core.ac.uk [core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. synerzine.com [synerzine.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Regioselective Chlorination of 4-Methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective chlorination of 4-methylphenol (p-cresol) is a critical transformation in synthetic organic chemistry, yielding chlorinated derivatives that serve as vital intermediates in the production of pharmaceuticals, agrochemicals, and industrial disinfectants.[1][2][3] The inherent directing effects of the hydroxyl and methyl substituents on the aromatic ring present a significant challenge in controlling the position of chlorination. This technical guide provides an in-depth analysis of the principles governing this reaction, outlines field-proven methodologies for achieving high regioselectivity, and offers detailed experimental protocols. We will explore the underlying mechanisms of electrophilic aromatic substitution, discuss strategies to favor specific isomers such as 2-chloro-4-methylphenol and 2,6-dichloro-4-methylphenol, and detail the analytical techniques required for product characterization and validation.

Introduction: The Significance of Chlorinated Phenols

4-Methylphenol and its chlorinated analogues are foundational building blocks in the chemical industry.[1] Chlorocresols are widely used as potent antiseptic and preservative agents in pharmaceutical and personal care products.[3][4] For instance, 2,6-dichloro-4-methylphenol is a key precursor in the synthesis of the fungicide Tolclofos-methyl.[1][5] The biological activity and chemical utility of these compounds are intrinsically linked to the specific substitution pattern of chlorine atoms on the phenol ring. Consequently, the ability to selectively introduce chlorine at desired positions—regioselectivity—is of paramount importance for both industrial-scale production and novel drug development.

The primary challenge lies in overcoming the statistical distribution of products that arises from the powerful activating and directing effects of the existing substituents on the aromatic ring. This guide will dissect these challenges and present scientifically grounded strategies to control the reaction's outcome.

Fundamentals: Electronic Effects in Electrophilic Aromatic Substitution

The chlorination of 4-methylphenol is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties of the hydroxyl (-OH) and methyl (-CH₃) groups already present on the benzene ring.

-

Hydroxyl (-OH) Group: The -OH group is a potent activating group and a strong ortho, para-director.[6][7][8] Its activating nature stems from the lone pairs on the oxygen atom, which can be donated into the aromatic ring through a resonance effect (+M effect).[7][9] This significantly increases the electron density of the ring, making it more susceptible to attack by an electrophile (e.g., Cl⁺).[8][10] The resonance structures show that this increased electron density is concentrated at the ortho (C2, C6) and para (C4) positions.[6][9]

-

Methyl (-CH₃) Group: The -CH₃ group is a weakly activating group and also an ortho, para-director.[6] It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation.[6]

In 4-methylphenol, the para position is already occupied by the methyl group. Therefore, the hydroxyl group strongly directs incoming electrophiles to the ortho positions (C2 and C6). The methyl group also directs to these same positions. This synergistic effect makes the positions ortho to the hydroxyl group the most reactive sites for chlorination.

dot digraph "Directing_Effects" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Directing Effects on 4-Methylphenol", pad="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; rankdir=TB;

substrate [label=<

4-Methylphenol

C2 C1-OH C6

C3 C4-CH3 C5

];

node [shape=box, style=filled, fontname="Arial", fontsize=10]; OH [label="OH Group (+M, -I)\nStrong o,p-Director", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CH3 [label="CH3 Group (+I)\nWeak o,p-Director", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ortho_pos [label="Most Activated Positions\n(Ortho to -OH)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=10, color="#5F6368"]; OH -> substrate:c2 [label="Activates", dir=back]; OH -> substrate:c6 [label="Activates", dir=back]; CH3 -> substrate:c2 [label="Weakly Activates", dir=back, style=dashed]; CH3 -> substrate:c6 [label="Weakly Activates", dir=back, style=dashed]; {substrate:c2, substrate:c6} -> ortho_pos [label="Primary sites for\nElectrophilic Attack"]; } digraph "Directing_Effects" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Directing Effects on 4-Methylphenol", pad="0.5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; rankdir=TB; substrate [label=< 4-MethylphenolC2C1-OHC6C3C4-CH3C5 >]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; OH [label="OH Group (+M, -I)\nStrong o,p-Director", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CH3 [label="CH3 Group (+I)\nWeak o,p-Director", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ortho_pos [label="Most Activated Positions\n(Ortho to -OH)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; OH -> substrate:c2 [label="Activates", dir=back]; OH -> substrate:c6 [label="Activates", dir=back]; CH3 -> substrate:c2 [label="Weakly Activates", dir=back, style=dashed]; CH3 -> substrate:c6 [label="Weakly Activates", dir=back, style=dashed]; {substrate:c2, substrate:c6} -> ortho_pos [label="Primary sites for\nElectrophilic Attack"]; }

Methodologies for Controlled Chlorination

Achieving regioselectivity requires careful selection of the chlorinating agent, solvent, temperature, and catalyst. The goal is typically to favor either mono-chlorination at the C2 position or di-chlorination at the C2 and C6 positions.

Mono-chlorination: Synthesis of 2-chloro-4-methylphenol

The primary challenge in synthesizing 2-chloro-4-methylphenol is preventing over-reaction to the di-chloro product. Sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for this transformation as it can offer higher selectivity compared to elemental chlorine.[11]

A highly effective method involves the use of a catalyst system comprising a Lewis acid (e.g., AlCl₃ or FeCl₃) and a diaryl sulphide (e.g., diphenyl sulphide).[12] The sulfide compound acts as a moderator, potentially by forming a complex with the chlorinating agent that is more sterically hindered, thus favoring mono-substitution.

Key Causality: The Lewis acid polarizes the S-Cl bond in SO₂Cl₂, generating a more potent electrophile. The diaryl sulphide catalyst system enhances selectivity towards the desired mono-chloro product.[12][13] By carefully controlling the stoichiometry of the chlorinating agent (using 0.5-1.5 molar equivalents per mole of 4-methylphenol), the reaction can be stopped after the first chlorination.[12]

Di-chlorination: Synthesis of 2,6-dichloro-4-methylphenol

For the synthesis of 2,6-dichloro-4-methylphenol, the strategy shifts to ensuring complete reaction at both ortho positions. This is typically achieved by using a molar excess of the chlorinating agent. The high activation of the ring by the hydroxyl group means that forcing conditions or strong Lewis acids are often not required.[8]

One documented method involves heating 2,2,6,6-tetrachloro-4-methylcyclohexanone with triphenylphosphine, which generates the desired product through a rearrangement and elimination mechanism.[14] More conventional methods involve direct chlorination of 4-methylphenol with at least two equivalents of a chlorinating agent.[15][16]

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating reaction, workup, purification, and characterization steps.

Protocol 1: Regioselective Synthesis of 2-chloro-4-methylphenol[12]

-

Objective: To synthesize 2-chloro-4-methylphenol with high selectivity over di- and other isomers.

-

Materials:

-

4-methylphenol (100 parts by weight)

-

Sulfuryl chloride (SO₂Cl₂) (125-135 parts by weight)

-

Aluminum chloride (AlCl₃) (1 part by weight)

-

Diphenyl sulphide (1 part by weight)

-

Appropriate solvents for workup and purification (e.g., dichloromethane, hexane)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Methodology:

-

In a stirred reactor vessel, melt 4-methylphenol at 35-40°C.

-

Add the catalyst system: 1 part by weight of AlCl₃ and 1 part by weight of diphenyl sulphide, with continuous stirring.

-

Cool the mixture to approximately 20-30°C.

-

Slowly introduce 125 parts by weight of sulfuryl chloride over 1-2 hours, maintaining the reaction temperature between 20-30°C. Use of a cooling bath is necessary to manage the exothermic reaction.

-

After the addition is complete, continue stirring for an additional hour at 23-25°C to ensure the reaction goes to completion.

-

Workup: Quench the reaction mixture by carefully adding water. Separate the organic layer, wash it with aqueous sodium bicarbonate solution, then with water, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

-

Validation: Analyze the product using Gas Chromatography (GC) to determine the purity and the ratio of isomers. A typical result for this procedure shows a selectivity of approximately 96% for 2-chloro-4-methylphenol.[12] Further characterization by ¹H NMR, ¹³C NMR, and MS is required to confirm the structure.

-

Protocol 2: Synthesis of 2,6-dichloro-4-methylphenol[14]

-

Objective: To synthesize 2,6-dichloro-4-methylphenol.

-

Materials:

-

2,2,6,6-tetrachloro-4-methylcyclohexanone (120 g, 0.48 mol)

-

Triphenylphosphine (2 g, 0.008 mol)

-

-

Methodology:

-

Combine 2,2,6,6-tetrachloro-4-methylcyclohexanone and triphenylphosphine in a suitable reactor.

-

Heat the reaction mixture to 160-170°C with stirring.

-

Maintain this temperature until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction.

-

Purification: Distill the reaction mixture under reduced pressure to isolate the 2,6-dichloro-4-methylphenol.

-

Validation: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy, and GC-MS.

-

Analytical Characterization

Distinguishing between the possible chlorinated isomers of 4-methylphenol is critical. A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is the primary tool for separating the starting material, mono-chloro isomers, and di-chloro products. The retention times will differ, allowing for quantification of the product distribution. MS provides the molecular weight and fragmentation pattern, confirming the degree of chlorination.[17]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, often using a C18 column, is another powerful technique for separating chlorophenol isomers.[18][19][20] Optimization of the mobile phase (e.g., acetonitrile/water gradient) and pH is crucial for achieving good resolution.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides definitive structural information. For 2-chloro-4-methylphenol, the aromatic region will show two distinct doublets for the protons at C5 and C6, and a singlet for the proton at C3. For 2,6-dichloro-4-methylphenol, the aromatic region simplifies to a single peak (a singlet) for the two equivalent protons at C3 and C5. The methyl and hydroxyl proton signals will also be present.

-

¹³C NMR: Complements the proton NMR data, showing the number of unique carbon environments and confirming the substitution pattern.

-

| Compound | Chlorinating Agent | Catalyst/Conditions | Selectivity / Yield | Reference |

| 2-chloro-4-methylphenol | Sulfuryl Chloride | AlCl₃ / Diphenyl Sulphide | 96.2% Selectivity | [12] |

| 2-chloro-4-methylphenol | Sulfuryl Chloride | FeCl₃ / Diphenyl Sulphide | 96.0% Selectivity | [12] |

| 2,6-dichloro-4-methylphenol | (from precursor) | Triphenylphosphine, 160-170°C | Yield: 49 g from 120 g precursor | [14] |

| 4-chloro-o-cresol | Sulfuryl Chloride | Not specified | 84% Yield | [11] |

Conclusion

The regioselective chlorination of 4-methylphenol is a controllable process when the fundamental principles of electrophilic aromatic substitution are coupled with carefully designed experimental conditions. For selective mono-chlorination to yield 2-chloro-4-methylphenol, the use of sulfuryl chloride in conjunction with a Lewis acid and a sulfide moderator provides excellent results. For the synthesis of 2,6-dichloro-4-methylphenol, adjusting the stoichiometry to an excess of the chlorinating agent or employing alternative synthetic routes is effective. The protocols and analytical strategies detailed in this guide provide a robust framework for researchers and process chemists to achieve high yields and purity for these valuable chemical intermediates.

References

-

Synthesis of 2,6-dichloro-4-methylphenol. PrepChem.com. [Link]

-

Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. National Institutes of Health (NIH). [Link]

-

Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. ResearchGate. [Link]

- JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol.

-

Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]

- US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

2,6-Dichloro-4-methylphenol: A Fundamental Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Electrophilic Substitution of phenol. YouTube. [Link]

- JPS5379830A - Preparation of 2,6-dichloro-4-methylphenol.

-

Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry. [Link]

- CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.

-

p-Chlorocresol. Wikipedia. [Link]

-

Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

-

Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

-

Chromatographic Determination of Chlorophenols. Academia.edu. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

-

How do phenols undergo electrophilic aromatic substitution reactions? Quora. [Link]

-

Synthesis of 4-chloro-o-cresol. PrepChem.com. [Link]

-

Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]

-

Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. ResearchGate. [Link]

-

Chlorocresol. BHM Chemicals. [Link]

-

HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids. Asian Journal of Chemistry. [Link]

-

Regioselective synthesis of important chlorophenols. ResearchGate. [Link]

-

Preparation of 2-chloro-4-(chloromethyl)phenol. PrepChem.com. [Link]

-

Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Semantic Scholar. [Link]

-

Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]

-

Regioselective Chlorination of Phenols. Scientific Update. [Link]

-

Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. ACS Publications. [Link]

-

2-Chloro-2-methylcyclohexanone and 2-Methyl-2-cyclohexenone. Organic Syntheses. [Link]

-

Chlorocresol [USAN:INN:NF]. PharmaCompass.com. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. Chlorocresol | BHM Chemicals [bhm-chemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. aakash.ac.in [aakash.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. quora.com [quora.com]

- 11. prepchem.com [prepchem.com]

- 12. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. JPS5227734A - Process for preparation of 2,6-dichloro- 4-methylphenol - Google Patents [patents.google.com]

- 16. JPS5379830A - Praparation of 2,6-dichloro-4-methylphenol - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jcsp.org.pk [jcsp.org.pk]

- 20. asianpubs.org [asianpubs.org]

A Guide to the Definitive Structural Elucidation of 2,6-Dichloro-4-methylphenol

Introduction

In the landscape of organic synthesis, certain molecules serve as foundational pillars for the creation of more complex and functionally significant compounds. 2,6-Dichloro-4-methylphenol (CAS No. 2432-12-4) is one such cornerstone intermediate.[1][2] Primarily recognized as a precursor in the synthesis of the widely used insecticide Tolclofos-methyl, its chemical architecture—a phenol ring strategically substituted with chlorine atoms and a methyl group—provides a versatile platform for numerous chemical transformations.[1]

Part 1: Mass Spectrometry (MS) – Establishing the Molecular Identity

Expertise & Causality: Mass spectrometry is the logical starting point in any structural elucidation workflow. Its primary function is to provide two fundamental pieces of information with high confidence: the molecular weight and the elemental formula. For a halogenated compound like 2,6-dichloro-4-methylphenol, MS offers a unique diagnostic feature—the isotopic pattern of chlorine—which serves as an immediate internal validation of the structure's elemental composition. We employ Gas Chromatography-Mass Spectrometry (GC-MS) due to the compound's semi-volatile nature, which allows for efficient separation and ionization.[3][4]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of 2,6-dichloro-4-methylphenol in a high-purity solvent such as dichloromethane or ethyl acetate. From this, prepare a working solution of ~10 µg/mL.

-

Instrumentation: Utilize a GC system equipped with a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless mode).

-

-

MS Method:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-450

-

Data Interpretation: A Self-Validating System

The resulting mass spectrum provides a wealth of structural information.

-

Molecular Ion (M⁺) Peak: The molecular formula C₇H₆Cl₂O has a monoisotopic mass of approximately 175.98 Da.[5] The EI spectrum should exhibit a molecular ion peak at m/z 176.

-

Isotopic Pattern Analysis (The Chlorine Rule): The most critical diagnostic feature is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, we expect to see a cluster of peaks for the molecular ion:

-

M⁺ (m/z 176): Containing two ³⁵Cl atoms.

-

[M+2]⁺ (m/z 178): Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ (m/z 180): Containing two ³⁷Cl atoms. The theoretical intensity ratio of these peaks is approximately 100:65:10 (or 9:6:1). Observing this pattern provides powerful, immediate evidence for the presence of two chlorine atoms.

-

-

Fragmentation Pattern: EI is a high-energy ionization technique that induces predictable fragmentation. Key fragments help to piece together the molecular structure.

Data Presentation: Key Mass Spectral Data

| m/z (Charge Ratio) | Proposed Fragment | Structural Information Confirmed |

| 176, 178, 180 | [C₇H₆Cl₂O]⁺ | Molecular Ion cluster, confirms molecular weight and presence of two Cl atoms. |

| 141, 143 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 113 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the phenol ring. |

Visualization: GC-MS Workflow

Caption: Workflow for structural analysis by GC-MS.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

Expertise & Causality: While MS provides the formula, NMR spectroscopy maps the precise connectivity of the atoms. It is the gold standard for structural elucidation. ¹H NMR identifies the number and type of hydrogen environments and their proximity to one another, while ¹³C NMR provides a census of all unique carbon atoms in the molecule. The inherent symmetry of 2,6-dichloro-4-methylphenol makes its NMR spectra particularly clean and diagnostic.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Signal average 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a standard proton-decoupled pulse sequence.

-

A relaxation delay of 5 seconds and 1024 scans are typically required due to the lower natural abundance of ¹³C.

-

Data Interpretation: Decoding the Spectra

The molecule's C₂ᵥ symmetry axis running through the C1-C4 bond and the methyl group dictates that the protons and carbons at the 2 and 6 positions are chemically equivalent, as are those at the 3 and 5 positions.

-

¹H NMR Spectrum: The spectrum is expected to be simple and highly informative.

-

Aromatic Protons (H3, H5): The two protons on the aromatic ring are chemically equivalent and have no adjacent proton neighbors. Therefore, they will appear as a single sharp singlet .

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will also appear as a sharp singlet .

-

Hydroxyl Proton (-OH): This proton will appear as a broad or sharp singlet , the position and shape of which can vary with concentration and sample purity (presence of water).

-

-

¹³C NMR Spectrum: Due to symmetry, only 5 distinct carbon signals are expected instead of 7.

-

C1 (C-OH): The carbon attached to the hydroxyl group is significantly deshielded.

-

C2, C6 (C-Cl): These two equivalent carbons are attached to the electronegative chlorine atoms.

-

C3, C5 (C-H): The two equivalent carbons bonded to hydrogen.

-

C4 (C-CH₃): The carbon bearing the methyl group.

-

-CH₃: The methyl carbon, which will be the most upfield (lowest ppm) signal.

-

Data Presentation: NMR Peak Assignments

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1 | Singlet | 2H | H3, H5 | Equivalent aromatic protons with no adjacent H. |

| ~5.5 | Broad Singlet | 1H | -OH | Labile phenolic proton. |

| ~2.3 | Singlet | 3H | -CH₃ | Equivalent methyl protons. |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C1 | Carbon attached to electronegative Oxygen. |

| ~129 | C3, C5 | Aromatic CH carbons. |

| ~128 | C4 | Quaternary carbon attached to the methyl group. |

| ~125 | C2, C6 | Carbons attached to electronegative Chlorine. |

| ~20 | -CH₃ | Aliphatic methyl carbon. |

(Note: Exact chemical shifts are based on typical values and data from sources like PubChem.[5] They should be confirmed experimentally.)

Visualization: Annotated Molecular Structure for NMR

Caption: Molecular structure with atom numbering for NMR correlation.

Part 3: Infrared (IR) Spectroscopy – Functional Group Confirmation

Expertise & Causality: IR spectroscopy serves as a rapid and powerful confirmatory tool. It probes the vibrational frequencies of bonds within the molecule, providing a "fingerprint" that validates the presence of key functional groups identified by MS and NMR. It is not used for mapping connectivity but for confirming the building blocks of the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid crystalline powder directly onto the ATR crystal.